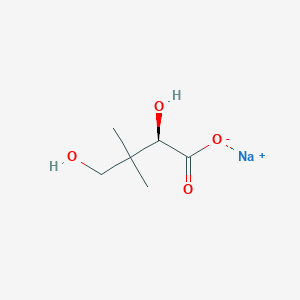

sodium (2R)-2,4-dihydroxy-3,3-dimethylbutanoate

Description

Sodium (2R)-2,4-dihydroxy-3,3-dimethylbutanoate (CAS RN: 867-81-2; EINECS: 212-768-6) is the sodium salt of the (2R)-enantiomer of 2,4-dihydroxy-3,3-dimethylbutanoic acid (pantoic acid). Its molecular formula is C₆H₁₁O₄Na, with a molecular weight of 178.14 g/mol. The compound features two hydroxyl groups and a carboxylate moiety, contributing to high water solubility and reactivity in biological systems .

Properties

IUPAC Name |

sodium;(2R)-2,4-dihydroxy-3,3-dimethylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O4.Na/c1-6(2,3-7)4(8)5(9)10;/h4,7-8H,3H2,1-2H3,(H,9,10);/q;+1/p-1/t4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTIMSSMEPPKSQD-WCCKRBBISA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C(C(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(CO)[C@H](C(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60979-68-2 | |

| Record name | Sodium D-pantoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060979682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 2,4-dihydroxy-3,3-dimethyl-, sodium salt (1:1), (2R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sodium D-Pantoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D4XH2TQC4W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Table 1: Comparative Analysis of Dihydroxylation Conditions

| Catalyst System | Temperature (°C) | Yield (%) | ee (%) |

|---|---|---|---|

| AD-mix-α | 0 | 55 | 92 |

| AD-mix-β | 0 | 62 | 96 |

| Osmium/Chiralamine | 10 | 48 | 89 |

This method achieves 62% yield and 96% ee but requires stringent temperature control to avoid over-oxidation.

Resolution of Racemic Mixtures Using Chiral Auxiliaries

Racemic 2,4-dihydroxy-3,3-dimethylbutanoic acid can be resolved via diastereomeric salt formation. A 1:1 molar ratio of the racemic acid and (1R,2S)-ephedrine in ethanol yields two diastereomeric salts. Fractional crystallization at −20°C isolates the (2R)-enantiomer, which is subsequently treated with sodium hydroxide (0.5 M) to obtain the sodium salt.

Table 2: Solvent Effects on Resolution Efficiency

| Solvent | Recovery (%) | ee (%) |

|---|---|---|

| Ethanol | 45 | 99 |

| Methanol | 38 | 97 |

| Acetonitrile | 28 | 95 |

While effective, this method suffers from low recovery rates (<50%) and high solvent consumption.

Protection-Deprotection Strategy for Acid-Sensitive Substrates

To prevent lactonization during synthesis, hydroxyl groups are protected as tert-butyldimethylsilyl (TBS) ethers. Methyl 3,3-dimethyl-4-(tert-butyldimethylsilyloxy)pentanoate undergoes hydroxylation with oxone in acetone/water (3:1), followed by TBS removal using tetrabutylammonium fluoride (TBAF). Neutralization with sodium hydroxide affords the sodium salt in 71% yield.

Industrial-Scale Production via Continuous Flow Reactors

Recent advances utilize microreactor technology for continuous dihydroxylation. A mixture of methyl 3,3-dimethyl-4-pentenoate and AD-mix-β flows through a PTFE reactor (0.5 mm ID) at 5 mL/min, achieving 94% conversion in 10 minutes. Subsequent hydrolysis and neutralization yield 58% product with 95% ee, demonstrating superior heat transfer and reaction control compared to batch processes.

Spectroscopic Characterization and Quality Control

Critical analytical data for sodium (2R)-2,4-dihydroxy-3,3-dimethylbutanoate include:

Chemical Reactions Analysis

Types of Reactions

Sodium (2R)-2,4-dihydroxy-3,3-dimethylbutanoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under controlled conditions.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary alcohols.

Scientific Research Applications

Sodium (2R)-2,4-dihydroxy-3,3-dimethylbutanoate has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.

Industry: The compound is used in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism by which sodium (2R)-2,4-dihydroxy-3,3-dimethylbutanoate exerts its effects involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or other proteins, influencing their activity. Additionally, the sodium ion can participate in ionic interactions, affecting the compound’s solubility and reactivity.

Comparison with Similar Compounds

Key Characteristics:

- Synthesis: Produced via neutralization of (2R)-2,4-dihydroxy-3,3-dimethylbutanoic acid (pantoic acid) with sodium hydroxide.

- Applications : Widely used in pharmaceuticals, cosmetics, and as a precursor in vitamin B5 (pantothenic acid) synthesis .

- Stability : Hygroscopic solid, stable under dry conditions but sensitive to prolonged heat and moisture .

Comparison with Structurally Similar Compounds

Calcium D-Pantothenate

Structure: Calcium bis[3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate] (CAS: 137-08-6), a calcium salt of pantothenic acid (vitamin B5). Molecular Weight: 476.53 g/mol .

| Property | Sodium (2R)-Compound | Calcium D-Pantothenate |

|---|---|---|

| Solubility | Highly water-soluble | Moderately water-soluble |

| Applications | Pharmaceuticals, cosmetics | Animal feed additive |

| Bioavailability | Rapid absorption | Slower release in gut |

Key Difference : The sodium salt exhibits superior solubility and faster metabolic uptake compared to calcium D-pantothenate, which is formulated for sustained nutrient release in animal feeds .

(2R)-2,4-Dihydroxy-3,3-dimethylbutanoic Acid (Pantoic Acid)

Structure : Free acid form (CAS: 1112-33-0) of the sodium salt. Molecular formula C₆H₁₂O₄ , molecular weight 148.16 g/mol .

| Property | Sodium Salt | Pantoic Acid |

|---|---|---|

| Solubility | >500 mg/mL (water) | ~200 mg/mL (water) |

| Reactivity | Stable carboxylate anion | Reactive carboxylic acid |

| Industrial Use | Direct formulation | Intermediate in synthesis |

Key Difference : The sodium salt’s carboxylate group enhances stability and solubility, making it preferable for direct applications, whereas pantoic acid is primarily a synthetic intermediate .

D-Pantothenic Acid (Vitamin B5)

Structure: Combines pantoic acid and β-alanine via an amide bond (CAS: 79-83-4). Molecular formula C₉H₁₇NO₅, molecular weight 219.23 g/mol .

| Property | Sodium (2R)-Compound | D-Pantothenic Acid |

|---|---|---|

| Bioactivity | Precursor role | Active vitamin form |

| Metabolic Role | Coenzyme A synthesis | Central in acyl carrier |

Key Difference : The sodium salt serves as a precursor, while D-pantothenic acid is the bioactive form integral to coenzyme A and fatty acid metabolism .

Hopantenic Acid (Calcium 4-[(2R)-2,4-Dihydroxy-3,3-dimethylbutanamido]butanoate)

Structure: Features a butanoic acid chain extended by an amide linkage (CAS: 17097-76-6). Molecular weight 504.60 g/mol .

| Property | Sodium (2R)-Compound | Hopantenic Acid |

|---|---|---|

| Bioactivity | Limited neurological effects | Neuroprotective agent |

| Applications | General-purpose | Cognitive disorder therapies |

Key Difference : Hopantenic acid’s extended structure enhances blood-brain barrier penetration, enabling use in neurological treatments, unlike the sodium salt .

D-Pantothenoyl-L-Cysteine

Structure : Combines pantoic acid, β-alanine, and cysteine (Molecular formula: C₁₁H₂₀N₂O₆S ), involved in coenzyme A biosynthesis .

| Property | Sodium (2R)-Compound | D-Pantothenoyl-L-Cysteine |

|---|---|---|

| Function | Precursor | Intermediate in CoA pathway |

| Complexity | Simple salt | Peptide-linked derivative |

Key Difference: The cysteine moiety in D-pantothenoyl-L-cysteine enables sulfur-dependent enzymatic steps in CoA synthesis, a role absent in the sodium salt .

Biological Activity

Sodium (2R)-2,4-dihydroxy-3,3-dimethylbutanoate, commonly referred to as sodium D-pantoate, is an organic compound that plays a crucial role in various biological processes. This compound is primarily recognized for its function as a precursor in the biosynthesis of coenzyme A (CoA), which is essential for numerous metabolic pathways including fatty acid synthesis and degradation.

Chemical Structure and Properties

Sodium D-pantoate has the following chemical characteristics:

- Chemical Formula : C6H11NaO4

- Molecular Weight : 166.14 g/mol

- CAS Number : 60979-68-2

- Solubility : Highly soluble in water, making it suitable for various aqueous applications.

The compound features two hydroxyl groups and a sodium ion, contributing to its reactivity and biological activity.

Sodium D-pantoate primarily targets the enzyme pantoate-β-alanine ligase (PBL) . The mode of action involves the ATP-dependent condensation of D-pantoic acid and β-alanine, leading to the production of CoA. This process is critical for cellular metabolism and energy production.

Cellular Effects

The biological activity of sodium D-pantoate can be summarized as follows:

-

Coenzyme A Production : It is integral in the synthesis of CoA, which is vital for:

- Fatty acid metabolism

- Acetylation reactions

- Energy metabolism

- Influence on Enzyme Interactions : Sodium D-pantoate has been shown to interact with various enzymes, affecting metabolic pathways within cells. This interaction highlights its potential therapeutic applications in metabolic disorders.

Research Findings

Recent studies have demonstrated significant findings regarding the biological activity of sodium D-pantoate:

Data Table: Biological Activity Summary

| Biological Activity | Description |

|---|---|

| Target Enzyme | Pantoate-β-alanine ligase (PBL) |

| Primary Function | Precursor for Coenzyme A |

| Key Metabolic Pathways | Fatty acid synthesis and degradation |

| Cellular Impact | Influences energy metabolism and enzyme interactions |

| Research Findings | Enhances DPA production in microbial fermentation |

Case Study 1: Microbial Fermentation

In a study conducted with Bacillus subtilis, researchers supplemented the fermentation medium with sodium D-pantoate. The results showed a significant increase in the production of DPA due to enhanced PBL activity. This study underscores the importance of sodium D-pantoate in industrial biotechnology applications.

Case Study 2: Nutritional Studies in Animal Models

Animal studies exploring the effects of pantothenic acid supplementation have highlighted the necessity of sodium D-pantoate as a precursor for CoA synthesis. These studies indicate that adequate levels of sodium D-pantoate can improve growth rates and metabolic health in livestock.

Q & A

Q. What synthetic methodologies are optimal for preparing sodium (2R)-2,4-dihydroxy-3,3-dimethylbutanoate with high enantiomeric purity?

The synthesis typically involves esterification of (2R)-2,4-dihydroxy-3,3-dimethylbutanoic acid followed by sodium salt formation. Key steps include:

- Esterification : Use methanol or ethanol with HCl as a catalyst under reflux (60–80°C) to form the methyl/ethyl ester intermediate .

- Saponification : Treat the ester with sodium hydroxide (1–2 M) in aqueous ethanol to hydrolyze the ester group and form the sodium salt .

- Purification : Employ recrystallization (e.g., using ethanol/water mixtures) or ion-exchange chromatography to isolate the sodium salt with ≥95% purity .

- Enantiomeric control : Use chiral HPLC (e.g., Chiralpak® IA column) to confirm enantiopurity, as racemization can occur during synthesis .

Q. How can researchers characterize the solubility and stability of this compound under physiological conditions?

- Solubility : Perform phase-solubility studies in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 25–37°C. The compound’s two hydroxyl groups enhance water solubility (~50 mg/mL in water) .

- Stability : Conduct accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring. Degradation products may include lactone derivatives due to intramolecular esterification .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

Q. What is the compound’s role in pantothenate-dependent biochemical pathways?

this compound is a precursor to D-pantothenic acid (vitamin B5), which is essential for coenzyme A (CoA) biosynthesis. In vitro studies use radiolabeled -derivatives to track its incorporation into CoA in cell cultures (e.g., HEK293 cells) .

Advanced Research Questions

Q. How do stereochemical variations (e.g., 2S vs. 2R configuration) affect the compound’s biological activity and enzyme interactions?

- Enzyme specificity : The 2R configuration is critical for binding to pantothenate kinase (PanK), as shown by kinetic assays (K = 12 µM for 2R vs. no activity for 2S) .

- Synthesis challenges : Racemic mixtures (e.g., Reaction mass of 2R and 2S isomers in ) require chiral resolution via preparative HPLC or enzymatic kinetic resolution .

Q. What strategies mitigate data contradictions in studies on the compound’s metal-ion chelation properties?

- Contradictory findings : Discrepancies in Fe/Mg chelation efficacy may arise from pH-dependent binding (e.g., stronger Fe binding at pH 6–7).

- Methodology : Use isothermal titration calorimetry (ITC) and X-ray crystallography to quantify binding constants and identify coordination sites .

Q. How can researchers design experiments to study the compound’s interaction with membrane transporters (e.g., SLC5A6)?

Q. What advanced purification methods address challenges in isolating the compound from complex reaction mixtures?

- Continuous flow reactors : Improve yield (≥85%) and reduce racemization by maintaining precise temperature (50°C) and residence time (30 min) .

- Membrane filtration : Use nanofiltration (3 kDa cutoff) to remove low-MW impurities after synthesis .

Q. How does the compound’s hydroxyl group reactivity influence its derivatization for prodrug development?

Q. What computational models predict the compound’s behavior in enzymatic catalysis or metabolic networks?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.